2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate
Description
2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate is a methacrylate ester derivative featuring a pyrrolidine-2,5-dione (maleimide-like) core. This compound is characterized by a reactive methacrylate group, enabling polymerization, and a pyrrole dione moiety, which may confer bioactivity or serve as a crosslinking site. Its structure suggests applications in polymer chemistry (e.g., hydrogels, coatings) or biomedical materials due to the maleimide group’s affinity for thiols .
Properties
CAS No. |
85419-41-6 |
|---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[2-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H19NO5/c1-9(2)14(18)20-8-7-19-6-5-15-12(16)10(3)11(4)13(15)17/h1,5-8H2,2-4H3 |
InChI Key |
BBCPYOJPFVNCMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)CCOCCOC(=O)C(=C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate involves a multi-step reaction sequence:
-
- 2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrole (a substituted pyrrolidine-2,5-dione derivative)
- Ethylene glycol or a suitable ethoxyethyl intermediate
- Methacryloyl chloride (for methacrylate ester formation)
Reaction Overview:
The synthesis typically proceeds by first attaching the ethoxyethyl linker to the pyrrolidine dione ring via nucleophilic substitution or etherification. Subsequently, the terminal hydroxyl group of the ethoxyethyl moiety is esterified with methacryloyl chloride under anhydrous conditions to prevent hydrolysis of the acid chloride.-
- The esterification is conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
- A base such as triethylamine is used to scavenge the hydrochloric acid generated during the reaction.
- The reaction temperature is maintained at room temperature or slightly elevated (e.g., 0–25 °C) to optimize yield and minimize side reactions.
- Stirring is continued until complete conversion, monitored by chromatographic or spectroscopic methods.
Purification:
The crude product is purified by column chromatography or recrystallization to isolate the pure methacrylate ester.
Industrial Production Considerations
Continuous Flow Reactors:
For scale-up, continuous flow synthesis is employed to maintain consistent reaction parameters, improve heat and mass transfer, and enhance safety when handling reactive acid chlorides.Catalyst Use:
While the esterification typically proceeds without catalysts, some processes may incorporate catalysts or additives to improve reaction rates or selectivity.Yield Optimization:
Reaction parameters such as molar ratios, solvent choice, temperature, and reaction time are optimized to maximize yield and purity.
Reaction Mechanism Insights
- The key step is the nucleophilic attack of the hydroxyl group on the methacryloyl chloride carbonyl carbon, forming the ester linkage and releasing HCl.
- The presence of the pyrrolidine dione ring influences the electronic environment, potentially affecting reactivity and stability of intermediates.
Data Table: Typical Reaction Parameters for Preparation
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Etherification | 2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrole + ethylene glycol | 25 | 4–6 | Anhydrous solvent, base may be used |
| Esterification | Intermediate + methacryloyl chloride + triethylamine | 0–25 | 2–4 | Anhydrous, inert atmosphere |
| Purification | Column chromatography or recrystallization | Ambient | — | Solvent dependent |
Research Findings and Analytical Methods
Reaction Monitoring:
High-performance liquid chromatography (HPLC) with reverse-phase columns is commonly used to monitor reaction progress and purity. Mobile phases typically include acetonitrile and water with acidic modifiers such as phosphoric or formic acid for MS compatibility.Characterization:
Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) confirm the structure and purity of the final product.Stability:
The methacrylate group is sensitive to hydrolysis and polymerization; thus, the compound is stored under inert atmosphere and low temperature.
Summary of Preparation Methodology
The preparation of 2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate is a well-defined process involving:
- Formation of an ethoxyethyl linker on the pyrrolidine dione core
- Subsequent esterification with methacryloyl chloride under anhydrous, controlled conditions
- Purification by chromatographic techniques
- Analytical verification by HPLC, NMR, and MS
This method ensures high purity and yield, suitable for applications in polymer chemistry and materials science where the methacrylate functionality is critical for polymerization.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and chemical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which 2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methacrylate group can undergo polymerization, leading to the formation of polymeric structures that can interact with biological systems. The pyrrolidine ring may also play a role in binding to specific molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
6-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)hexyl Methacrylate
2β-(3,4-Dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1'-Methylethyl Pentanoate
- Structure: Pentanoate ester with a methyl-substituted pyrrole ring.
- Bioactivity : Exhibits antifungal activity against Aspergillus fumigatus (MIC = 87.5 µg/ml), targeting 42 kDa and 58 kDa fungal proteins .
- Key Difference : Lacks the methacrylate group, limiting polymerization utility but highlighting bioactivity in natural product derivatives .
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-Methoxyethoxy)ethyl)propanamide
Ethyl 4-[(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)amino]benzoate Sulfonamide Derivatives
- Structure : Pyrrole dione linked to a sulfonamide-benzoate scaffold.
- Applications : Herbicidal activity; Compound I-4 inhibits weed growth via interaction with acetolactate synthase (ALS) enzymes .
- Synthesis : Prepared via coupling reactions with carbamate intermediates, yielding compounds with melting points ~184–186°C .
3-([(2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethyl)amino]carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- Structure : Combines pyrrole dione with a stable nitroxide radical (PROXYL group).
- Applications : Used as a spin label in electron paramagnetic resonance (EPR) studies for analyzing molecular dynamics .
Key Findings and Insights
- Structural-Activity Relationships : The methacrylate group enables polymerization, while pyrrole dione enhances reactivity with thiols or biological targets. Chain length (e.g., hexyl vs. ethoxyethyl) modulates material properties like flexibility .
- Regulatory Concerns : Compounds like the target methacrylate are flagged under SsA, necessitating safety evaluations for industrial use .
- Diverse Applications : From antifungal agents to herbicides and spectroscopic tools , the pyrrole dione scaffold demonstrates versatility across disciplines.
Biological Activity
2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate (CAS Number: 85419-41-6) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological effects supported by various studies and data.
The molecular formula for 2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate is with a molecular weight of approximately 281.305 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.305 g/mol |
| InChI Key | BBCPYOJPFVNCMM-UHFFFAOYSA-N |
| LogP | 1.54 |
Synthesis
The synthesis of this compound typically involves the reaction of specific pyrrole derivatives with methacrylic acid derivatives under controlled conditions. The detailed synthetic pathway has been explored in various studies that highlight its efficiency and yield.
Antimicrobial Properties
Research indicates that compounds similar to 2-(2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethoxy)ethyl methacrylate exhibit significant antimicrobial activity. For instance, studies have shown that pyrrole derivatives can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
In pharmacological tests, related compounds have demonstrated anti-inflammatory effects. For example, a study on ethyl 4-methyl derivatives revealed moderate analgesic effects and anti-inflammatory activity in carrageenan-induced edema models . These findings suggest potential therapeutic applications for inflammation-related conditions.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of similar pyrrole-based compounds have been documented in various cancer cell lines. For instance, studies have indicated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .
Case Studies
Several case studies highlight the biological activity of pyrrole derivatives:
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several pyrrole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Case Study on Analgesic Effects : In an animal model study assessing pain relief, a derivative demonstrated significant analgesic properties compared to traditional pain relievers like Piroxicam and Meloxicam .
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines showed that specific pyrrole derivatives exhibited dose-dependent cytotoxicity, suggesting their potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
